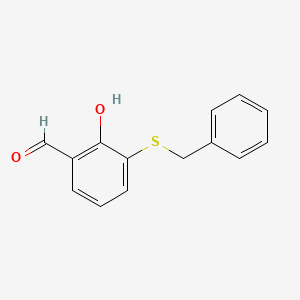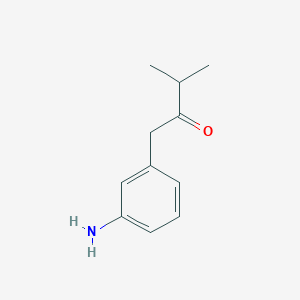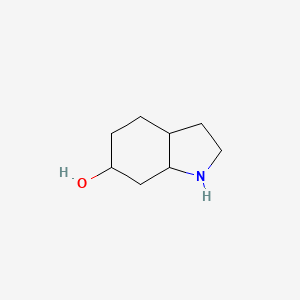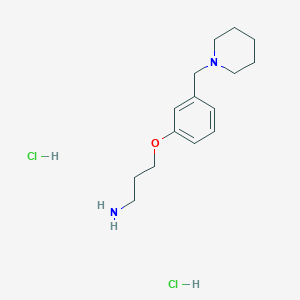
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C15H24N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride typically involves the reaction of 3-(chloromethyl)phenol with piperidine, followed by the reaction with 3-chloropropan-1-amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reactions are optimized for yield and purity, and the final product is often purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine
- 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine hydrochloride
- 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine acetate
Uniqueness
3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for particular applications in research and industry, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C15H26Cl2N2O |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C15H24N2O.2ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;;/h4,6-7,12H,1-3,5,8-11,13,16H2;2*1H |
Clave InChI |
MVGPVEHFXRWIPG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



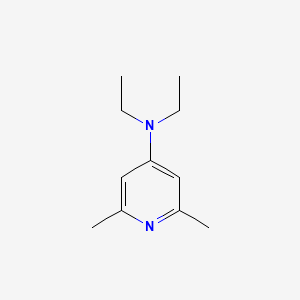
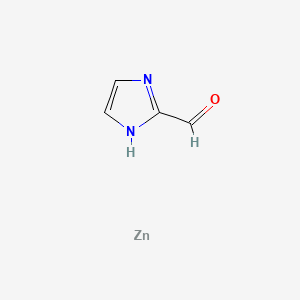

![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)
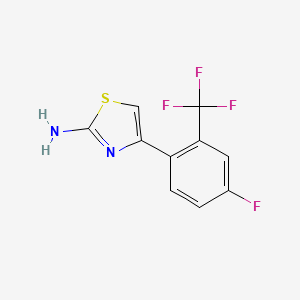
![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)

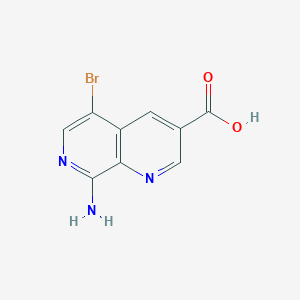
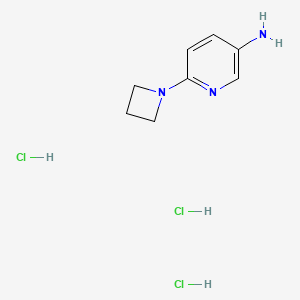
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
